molecular formula C49H51N5O11 B14054544 tert-butyl ((S)-5-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N-(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)-3-phenylpropanamido)-6-amino-6-oxohexyl)carbamate

tert-butyl ((S)-5-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N-(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)-3-phenylpropanamido)-6-amino-6-oxohexyl)carbamate

Cat. No.: B14054544
M. Wt: 886.0 g/mol
InChI Key: WSKYDBFZQQQLHU-MJPWBCPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Phe-Lys(Boc)-PAB-PNP is a complex chemical compound used primarily in the field of bioconjugation and drug delivery. It is a dipeptide consisting of phenylalanine and lysine, with the phenylalanine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the lysine protected by a tert-butyloxycarbonyl (Boc) group. The compound also includes a p-aminobenzyl (PAB) group and a p-nitrophenyl (PNP) ester, which are crucial for its function as a linker in antibody-drug conjugates (ADCs) and other bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP involves multiple steps, starting with the protection of the amino acids. The phenylalanine is protected with an Fmoc group, while the lysine is protected with a Boc group. The p-aminobenzyl group is then introduced, followed by the attachment of the p-nitrophenyl ester. The reaction conditions typically involve the use of organic solvents and reagents such as piperidine for deprotection and various coupling agents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Fmoc-Phe-Lys(Boc)-PAB-PNP follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is typically stored at low temperatures to maintain its stability and shipped under ambient conditions .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and the cleaved dipeptide, which can release a drug payload in the case of ADCs .

Scientific Research Applications

Fmoc-Phe-Lys(Boc)-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB-PNP involves its role as a cleavable linker in ADCs. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific proteases found in target cells. Upon cleavage, the drug payload is released, allowing for targeted delivery to cancer cells. The molecular targets and pathways involved include the proteases that recognize and cleave the Phe-Lys dipeptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Phe-Lys(Boc)-PAB-PNP is unique due to its combination of protective groups and the p-nitrophenyl ester, which allows for efficient conjugation with drug payloads and targeted delivery in ADCs. Its cleavable nature makes it particularly valuable in the field of targeted cancer therapy .

Properties

Molecular Formula

C49H51N5O11

Molecular Weight

886.0 g/mol

IUPAC Name

[4-[[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)51-28-12-11-19-43(44(50)55)53(34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)45(56)42(29-32-13-5-4-6-14-32)52-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H2,50,55)(H,51,57)(H,52,58)/t42-,43-/m0/s1

InChI Key

WSKYDBFZQQQLHU-MJPWBCPGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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